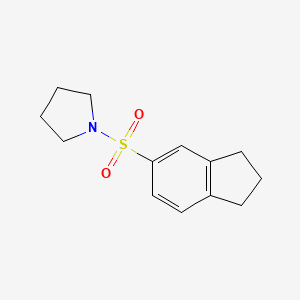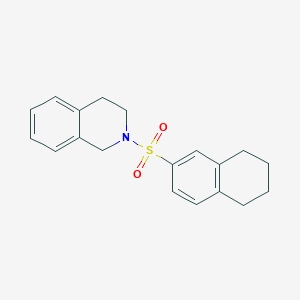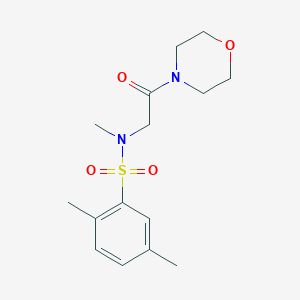
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a selective inhibitor of the sarcoplasmic reticulum calcium ATPase (SERCA) and has been found to have various applications in the field of biochemistry and physiology.
Wirkmechanismus
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide selectively inhibits SERCA by binding to the ATP-binding site of the enzyme. This prevents the enzyme from hydrolyzing ATP and transporting calcium ions into the sarcoplasmic reticulum, leading to an increase in cytosolic calcium levels. This increase in cytosolic calcium levels can have various physiological effects, depending on the type of cell and tissue.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different cell types and tissues. In cardiac muscle cells, this compound has been found to inhibit the relaxation phase of the cardiac cycle, leading to an increase in contractile force. In smooth muscle cells, this compound has been found to induce contraction by increasing cytosolic calcium levels. In platelets, this compound has been found to inhibit aggregation by preventing the release of calcium ions from intracellular stores.
Vorteile Und Einschränkungen Für Laborexperimente
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a selective inhibitor of SERCA and does not affect other calcium pumps or channels. This allows researchers to specifically study the role of SERCA in various physiological processes. However, this compound also has some limitations. It is not a reversible inhibitor of SERCA and can lead to irreversible damage to cells and tissues. It also has a short half-life and needs to be continuously administered to maintain its inhibitory effect.
Zukünftige Richtungen
There are several future directions in the study of N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide. One potential direction is the development of new and more selective inhibitors of SERCA. Another direction is the study of the role of SERCA in various disease states, such as heart failure and cancer. The development of new methods to deliver this compound to specific tissues and cells is also an area of future research. Overall, this compound has proven to be a valuable tool in the study of calcium homeostasis and has the potential to lead to new insights into various physiological processes.
Synthesemethoden
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of several chemical compounds. The first step involves the reaction of 2-morpholinoethylamine with 2,5-dimethylbenzenesulfonyl chloride to produce N-(2-morpholin-4-yl-2-oxoethyl)-2,5-dimethylbenzenesulfonamide. This compound is then further reacted with trimethylorthoformate to produce this compound.
Wissenschaftliche Forschungsanwendungen
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been extensively used in scientific research as a tool to study the role of SERCA in various physiological processes. SERCA is an important calcium pump that plays a crucial role in maintaining calcium homeostasis in cells. This compound has been found to selectively inhibit SERCA, thereby affecting calcium homeostasis and leading to various physiological effects.
Eigenschaften
IUPAC Name |
N,2,5-trimethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-12-4-5-13(2)14(10-12)22(19,20)16(3)11-15(18)17-6-8-21-9-7-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZPBEGZCAHMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


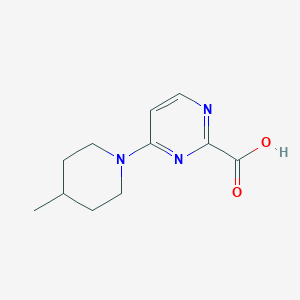
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
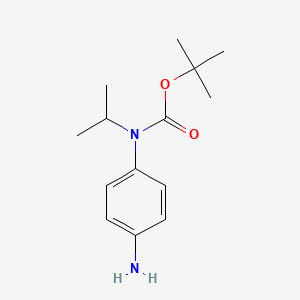
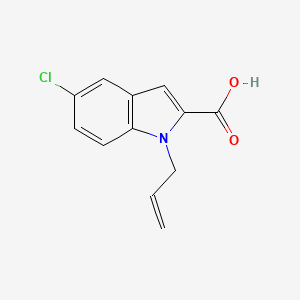


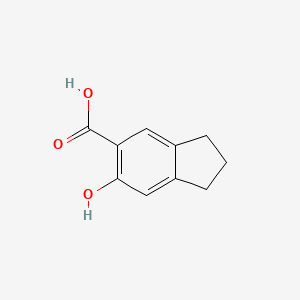
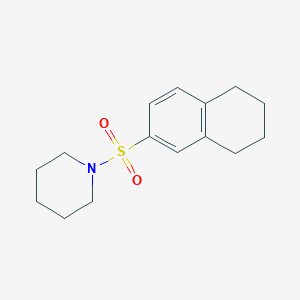
![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)

